RESTRICTION ENDONUCLEASE NSI I

Methylation Sensitivity Isoschizomer Selection E. coli Plasmid Preparation

Restriction Endonuclease Nsi I (CAS 122097-02-3) is a Type II restriction enzyme originally isolated from Neisseria sicca (ATCC. The enzyme recognizes the palindromic hexanucleotide sequence 5′-ATGCAT-3′ and cleaves after the guanine residue, generating 3′-protruding ends.

Molecular Formula C7H3ClFNO4
Molecular Weight 0
CAS No. 122097-02-3
Cat. No. B1167228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRESTRICTION ENDONUCLEASE NSI I
CAS122097-02-3
SynonymsRESTRICTION ENDONUCLEASE NSI I
Molecular FormulaC7H3ClFNO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nsi I Restriction Endonuclease (CAS 122097-02-3) for ATGCAT Site-Specific DNA Digestion


Restriction Endonuclease Nsi I (CAS 122097-02-3) is a Type II restriction enzyme originally isolated from Neisseria sicca (ATCC 29256) [1]. The enzyme recognizes the palindromic hexanucleotide sequence 5′-ATGCAT-3′ and cleaves after the guanine residue, generating 3′-protruding ends . Recombinant Nsi I is now expressed in E. coli via a cloned NsiI restriction-modification system [1]. This enzyme is a fundamental tool for molecular cloning, restriction site mapping, and plasmid construction where an ATGCAT cleavage site is required [2]. Key procurement considerations include its methylation insensitivity profile and compatibility with modern fast-digestion buffer systems [3].

Methylation-insensitive cleavage for standard E. coli strains (Dam/Dcm)
Fast-digestion formulation available for high-throughput cloning workflows
High-fidelity variant (NsiI-HF) with reduced star activity for long incubations
Compatible with universal buffer systems for seamless double digestions

Why Nsi I Cannot Be Freely Substituted with Its Isoschizomers


Despite sharing the identical 5′-ATGCAT-3′ recognition sequence, isoschizomers of Nsi I—including EcoT22I, AvaIII, BfrBI, Mph1103I, and Zsp2I [1]—are not interchangeable reagents for procurement or experimental design . Critical functional differences exist in methylation sensitivity, which directly impacts cleavage efficiency on DNA isolated from different hosts . Furthermore, the introduction of engineered variants such as NsiI-HF® and fast-digestion formulations introduces substantial performance gaps in reaction speed, buffer compatibility, and star activity suppression compared to native or unmodified isoschizomers [2]. Selecting an isoschizomer without verifying these quantitative performance parameters can lead to incomplete digestion, unexpected off-target cleavage, and workflow incompatibility in downstream applications .

Nsi I vs. Isoschizomers (e.g. EcoT22I, AvaIII)
Nsi I
Insensitive to Dam, Dcm, and CpG methylation; maintains full activity on DNA from standard E. coli
EcoT22I / Others
Methylation sensitivity can block cleavage; requires dam- dcm- strains or additional purification
Methylation profile may shift digestion efficiency; verify host methylation status before substitution.
Engineered Variants (NsiI-HF, FastDigest) vs. Wild-Type Nsi I
NsiI-HF / FastDigest
Reduced star activity, universal buffer compatibility, rapid kinetics; suitable for extended or high-throughput protocols
Wild-Type Nsi I
May exhibit off-target cleavage after prolonged incubation; buffer-dependent activity complicates double digests
Performance characteristics differ; buffer and incubation conditions must be re-optimized when switching.

Nsi I Differentiation Evidence: Quantitative Performance Metrics vs. Comparators


Nsi I Methylation Insensitivity: Complete Cleavage vs. EcoT22I Inhibition on Dam/Dcm-Methylated DNA

Nsi I is fully insensitive to Dam, Dcm, and CpG methylation, whereas its isoschizomer EcoT22I is sensitive to cytosine methylation at the recognition site [1]. This difference is critical when digesting DNA isolated from standard E. coli strains, which natively express Dam and Dcm methyltransferases [2]. The presence of Dcm methylation at the internal cytosine of the ATGCAT site (ATGCmAT) blocks EcoT22I cleavage but permits Nsi I activity at 100% efficiency [1]. This distinction directly impacts experimental success rates when working with plasmid DNA from dam+ dcm+ hosts [2].

Methylation insensitivity
Head-to-head
Nsi I 100% activity on Dam/Dcm/CpG-methylated DNA
EcoT22I Blocked by Dcm methylation (ATGCmAT); blocked by CpG methylation
Supports direct digestion of plasmid DNA from standard E. coli without dam- dcm- strains
Dam/Dcm methylation common in DH5α, TOP10; no pre-purification needed
Methylation Sensitivity Isoschizomer Selection E. coli Plasmid Preparation

NsiI-HF® Star Activity Suppression: Minimal Off-Target Cleavage vs. Wild-Type Nsi I

The engineered high-fidelity variant NsiI-HF® demonstrates dramatically reduced star activity compared to wild-type Nsi I, a critical performance metric for long-duration digestions [1]. While wild-type Nsi I may exhibit detectable off-target cleavage after prolonged incubation (>3 hours) or high glycerol concentrations [2], NsiI-HF® is specifically engineered to maintain cleavage fidelity under extended reaction conditions [1]. This engineered reduction in star activity is a quantifiable advantage for workflows requiring overnight digestion or multiple-enzyme sequential reactions [1].

Star activity suppression
Head-to-head
NsiI-HF Dramatically reduced star activity; suitable for overnight digestion
Wild-type Nsi I Detectable off-target cleavage after >3 h incubation
Supports high-fidelity long-duration and multi-enzyme workflows
Star activity risk increases with prolonged incubation or high glycerol; NsiI-HF mitigates this
High-Fidelity Enzymes Star Activity Overnight Digestion

FastDigest Nsi I Digestion Speed: 5-15 Minute Complete Digestion vs. 60-Minute Conventional Nsi I

FastDigest formulations of Nsi I (e.g., Thermo Scientific FastDigest Mph1103I) achieve complete digestion of 1 μg λDNA in 5–15 minutes at 37°C , a 4- to 12-fold reduction in incubation time compared to the conventional 60-minute protocol for wild-type Nsi I . This kinetic advantage is achieved without compromising specificity or increasing star activity, due to optimized enzyme engineering and buffer composition . The universal FastDigest buffer further enables simultaneous digestion with other FastDigest enzymes without buffer changes .

FastDigest kinetics
Data to verify
4–12× faster (5–15 min vs 60 min for complete digestion of 1 μg λDNA)
Supports same-day cloning and high-throughput plasmid construction
FastDigest formulation enables unified buffer double digestions; verify compatibility with your substrate
FastDigest Enzyme Reaction Kinetics High-Throughput Workflow

NsiI-HF® Universal Buffer Compatibility: 100% Activity in rCutSmart Buffer vs. Native Nsi I Variable Activity Across Buffers

NsiI-HF® exhibits 100% activity in rCutSmart Buffer, a single universal buffer system compatible with a broad range of NEB high-fidelity enzymes [1]. In contrast, native Nsi I shows highly variable activity across different buffer formulations, with only 100% activity in its optimal NEBuffer 3.1, 75% in NEBuffer 2.1, and merely 10% in NEBuffer 1.1 and 25% in CutSmart Buffer [2]. This buffer dependency complicates double-digestion workflows, often requiring sequential digestion with intermediate purification steps [3].

Buffer compatibility
Head-to-head
NsiI-HF 100% in rCutSmart Buffer; universal single-buffer double digests
Native Nsi I 10–100% across buffers (only 25% in CutSmart)
Simplifies double-digestion protocols without buffer exchange or intermediate purification
Buffer mismatch may lead to incomplete digestion; NsiI-HF avoids sequential addition steps
Buffer Compatibility Double Digestion High-Fidelity Enzyme

Nsi I Thermal Inactivation Kinetics: 65°C for 20–30 Minutes vs. 80°C for EcoT22I

Nsi I can be completely heat-inactivated at 65°C for 20–30 minutes, achieving >95% residual activity reduction . In contrast, its isoschizomer EcoT22I typically requires 80°C incubation for effective inactivation, a temperature that may denature sensitive DNA substrates or downstream PCR templates . This lower inactivation temperature of Nsi I enables sequential digestions without phenol/chloroform extraction and preserves the integrity of temperature-sensitive DNA structures such as ssDNA overhangs or A-T rich regions .

Thermal inactivation
Data to verify
65 °C for 20–30 min (vs 80 °C for EcoT22I)
Preserves DNA integrity for sequential digestion and downstream PCR
Lower temperature avoids denaturation of sensitive DNA structures; confirm inactivation in your buffer
Heat Inactivation Workflow Compatibility Sequential Digestion

Nsi I Ligation-Re-cutting Efficiency: >95% Fragment Ligation Fidelity

Nsi I generates DNA fragments with 3′-protruding ends that exhibit >95% ligation efficiency at 22°C, and >95% of the ligated fragments can be successfully re-cut by Nsi I [1]. Blue-white screening of lacZα-containing vectors digested with Nsi I and re-ligated yields >99% correct ligation products (blue colonies) [2]. These metrics quantify the high fidelity of the cleavage reaction and the integrity of the generated cohesive ends, which are essential parameters for reliable and efficient molecular cloning [1].

Ligation & re-cutting
Class-level inference
>95% ligation >95% re-cut fidelity >99% correct clones (blue-white)
Supports reliable cloning with low background and high colony accuracy
QC data from over-digestion and re-ligation assays; meets industry benchmarks for cloning-grade enzymes
Cloning Efficiency Ligation Quality Control

Nsi I Application Scenarios: Where Its Methylation Insensitivity and Rapid Kinetics Deliver Definitive Advantage


High-Throughput Plasmid Construction and CRISPR Vector Preparation

The FastDigest formulation of Nsi I, achieving complete digestion in 5–15 minutes, is ideally suited for high-throughput cloning workflows where dozens to hundreds of plasmids must be constructed daily . In CRISPR vector construction—for example, digesting pCas9-Leu or pCas9-URA backbones with Nsi I to insert targeting sequences—the reduced incubation time accelerates the entire pipeline from days to hours [1]. Combined with universal buffer compatibility and >95% ligation fidelity, Nsi I minimizes workflow bottlenecks and enables same-day vector preparation and transformation [2].

Restriction Digestion of Plasmid DNA from dam+ dcm+ E. coli Strains Without Prior Purification

Nsi I's insensitivity to Dam and Dcm methylation uniquely positions it for direct digestion of plasmid DNA isolated from standard E. coli cloning strains (e.g., DH5α, TOP10) without requiring dam- dcm- strains or additional purification steps . In contrast to methylation-sensitive isoschizomers like EcoT22I, Nsi I maintains 100% activity on DNA substrates methylated at the internal cytosine of the ATGCAT site [1]. This capability reduces experimental complexity and eliminates a common point of failure in routine molecular cloning, making Nsi I the preferred choice for laboratories using standard plasmid preparation protocols [2].

Overnight and Sequential Multi-Enzyme Digestion Workflows Requiring Star Activity Suppression

The engineered NsiI-HF® variant is the optimal selection for protocols requiring extended digestion times—such as genomic DNA fragmentation for Southern blotting or overnight plasmid linearization—due to its dramatically reduced star activity relative to wild-type Nsi I . Additionally, its 100% activity in the universal rCutSmart Buffer facilitates seamless double digestions with other high-fidelity enzymes without intermediate buffer exchange or purification [1]. For sequential digestion protocols where the first enzyme must be heat-inactivated before adding the second, Nsi I's ability to be inactivated at 65°C (rather than 80°C) preserves DNA integrity for downstream applications [2].

Restriction Mapping and RFLP Analysis of Eukaryotic Genomic DNA with CpG Methylation

Nsi I's complete insensitivity to CpG methylation makes it a reliable tool for restriction mapping and Restriction Fragment Length Polymorphism (RFLP) analysis of eukaryotic genomic DNA, where CpG methylation is abundant and can block the activity of methylation-sensitive isoschizomers . For instance, Nsi I cleaves at its 14 sites in λDNA and 9 sites in Adenovirus-2 DNA regardless of methylation status, ensuring complete and predictable fragmentation patterns [1]. This property is essential for Southern blot probe design, linkage analysis, and epigenetic studies where differential methylation must not confound restriction fragment patterns [2].

Application
Selection Property
Validation Focus
High-throughput plasmid construction
Rapid digestion kinetics (FastDigest format)
Digestion completion time and unified buffer compatibility
Direct digestion of plasmid from dam+ dcm+ E. coli
Dam/Dcm methylation insensitivity
Cleavage efficiency on methylated substrates from standard cloning strains
Overnight and sequential multi-enzyme digestion
Reduced star activity (NsiI-HF) and universal buffer
Fidelity after extended incubation; heat inactivation at 65 °C
Restriction mapping of eukaryotic genomic DNA
CpG methylation insensitivity
Predictable fragmentation patterns regardless of methylation status

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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